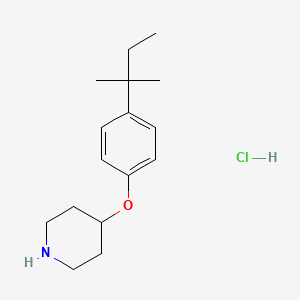![molecular formula C11H15BrN2O2 B1397757 4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine CAS No. 1010104-32-1](/img/structure/B1397757.png)
4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine
Übersicht
Beschreibung
“4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine” is a chemical compound with the molecular formula C11H15BrN2O2 .
Molecular Structure Analysis
The molecular structure of “4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine” consists of a morpholine ring attached to a bromopyridine ring via an ethoxy linker . The InChI code for this compound is 1S/C11H15BrN2O2.ClH/c12-10-1-2-11 (13-9-10)16-8-5-14-3-6-15-7-4-14;/h1-2,9H,3-8H2;1H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 323.62 . It has a predicted boiling point of 354.4±42.0 °C and a predicted density of 1.499±0.06 g/cm3 . The compound should be stored in a dark place, sealed, and at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, a derivative related to the target compound, has been synthesized and characterized through NMR, IR, Mass spectral studies, and X-ray diffraction. This compound showed significant anti-tuberculosis and antimicrobial activities (Mamatha et al., 2019).
Biological Activity
- The synthesized derivative of the target compound demonstrated remarkable anti-tuberculosis activity with a minimum inhibitory concentration (MIC) of 3.12 µg/ml and superior anti-microbial activity, with MIC values lower than standard treatments. These findings highlight its potential in treating infectious diseases (Mamatha et al., 2019).
Chemical Reactions and Derivatives
- A reaction involving a similar compound, 4-Morpholinocoumarin, yielded cyclic derivatives of N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones. This reaction demonstrates the versatility and reactivity of compounds related to the target chemical (Jagodziński et al., 2000).
Applications in Inhibition Studies
- The effects of derivatives similar to the target compound on the aqueous oxidation of chalcopyrite were studied. The results showed that these derivatives are effective anodic inhibitors, suggesting potential applications in inhibiting oxidation processes in various industrial scenarios (Chirita et al., 2020).
Antifungal Agents
- Derivatives like 2-(2-oxo-morpholin-3-yl)-acetamide were identified as broad-spectrum antifungal agents, particularly effective against Candida and Aspergillus species. This highlights the potential use of similar compounds in developing new antifungal treatments (Bardiot et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[2-(5-bromopyridin-3-yl)oxyethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c12-10-7-11(9-13-8-10)16-6-3-14-1-4-15-5-2-14/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQQVOMBCSCTDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride](/img/structure/B1397674.png)
![4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397675.png)
![3-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride](/img/structure/B1397677.png)
![3-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397678.png)
![4-[(5-Isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397679.png)
![1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397684.png)
![3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1397685.png)
![3-[(4-Isopropylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397686.png)
![3-[2,4-Di(tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1397687.png)
![3-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1397690.png)
![3-[(5-Isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397691.png)

![4-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397694.png)
![4-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride](/img/structure/B1397696.png)